N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide
Description
N-[(2-Methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative featuring a methoxy-substituted adamantane group linked via a methyl bridge to an acetamide backbone. The 3-methylphenyl substituent on the acetamide moiety adds aromatic character to the molecule.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-14-4-3-5-15(6-14)12-20(23)22-13-21(24-2)18-8-16-7-17(10-18)11-19(21)9-16/h3-6,16-19H,7-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWBPDZBVIHVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Adamantane Derivative: The starting material, 2-methoxyadamantane, is prepared through the methoxylation of adamantane.
Alkylation: The 2-methoxyadamantane is then alkylated with a suitable alkylating agent to introduce the methyl group.
Amidation: The alkylated product is reacted with 2-(3-methylphenyl)acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s adamantane core provides rigidity and stability, making it useful in the development of advanced materials.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential biological activity.
Mechanism of Action
The mechanism by which N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The adamantane structure may facilitate binding to hydrophobic pockets in proteins, while the phenylacetamide moiety can interact with various receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Adamantane-Containing Acetamides
(a) N-(Adamantan-1-yl)-2-(2,6-Dichlorophenyl)acetamide
- Structure : Adamantane is substituted at the 1-position with a dichlorophenyl-acetamide group.
- Key Differences :
- The target compound’s adamantane has a 2-methoxy group and a methyl bridge, whereas this analog lacks methoxy substitution and directly links adamantane to the acetamide.
- The dichlorophenyl group introduces electronegative chlorine atoms, likely enhancing polarity compared to the 3-methylphenyl group in the target compound.
- Implications : Chlorine substituents may improve herbicidal activity (as seen in ), while methoxy groups could influence pharmacokinetics (e.g., solubility, metabolism) .
(b) N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide
- Structure : Combines adamantane with an indole-oxoacetamide core.
- Key Differences :
Methoxyphenyl and Aromatic Acetamides
(a) N-(4-Methoxyphenyl)acetamide
- Structure : A simple acetamide with a 4-methoxyphenyl group.
- Key Differences: The 3-methylphenyl substituent in the target compound may confer steric hindrance compared to the planar 4-methoxyphenyl group.
(b) N-(3-Amino-4-methoxyphenyl)acetamide
- Structure: Features an amino-methoxyphenyl group.
Alachlor and Pretilachlor ()
- Structure : Chlorinated acetamides with diethylphenyl or methoxymethyl groups.
- Key Differences: Chlorine atoms in these herbicides improve electrophilicity, aiding in plant enzyme inhibition.
Data Tables for Comparative Analysis
Table 1: Structural Comparison of Selected Acetamides
Research Findings and Limitations
- Spectroscopic Characterization : and emphasize NMR (¹H, ¹³C), IR, and MS for acetamide analysis, which would apply to the target compound .
- Toxicological Data: notes gaps in toxicological profiling for some acetamides, underscoring the need for further study of the target compound .
- Biological Activity: Methoxyadamantane groups may enhance CNS penetration, while methylphenyl groups could modulate receptor binding selectivity compared to dichlorophenyl or amino-substituted analogs .
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in various fields.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it features an adamantane core, which is known for its stability and ability to interact with biological targets. Its molecular formula is , with a molecular weight of approximately 287.4 g/mol. The structure consists of a methoxy group attached to an adamantane derivative and an acetamide moiety linked to a methylphenyl group.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Adamantane Derivative : Starting from commercially available adamantane derivatives, a methoxy group is introduced through methylation.
- Acetamide Formation : The methoxyadamantane derivative is then reacted with 3-methylphenylacetyl chloride in the presence of a base to yield the final acetamide product.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Antiviral Activity
In addition to its antibacterial properties, preliminary antiviral assays have shown that this compound may inhibit viral replication in certain cell lines. The mechanism appears to involve interference with viral entry or replication processes.
The biological activity of this compound is hypothesized to stem from its ability to bind selectively to specific enzymes or receptors involved in cellular processes. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or viral replication.
- Receptor Modulation : It might also modulate receptor activity linked to inflammation or immune response, thereby enhancing its therapeutic profile.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound significantly reduced bacterial viability in a dose-dependent manner. The findings support further investigation into its potential as an alternative antibiotic treatment.
- Case Study on Antiviral Properties : Research involving viral assays indicated that the compound reduced viral load significantly in treated cell cultures compared to controls, suggesting promising antiviral properties worthy of further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
